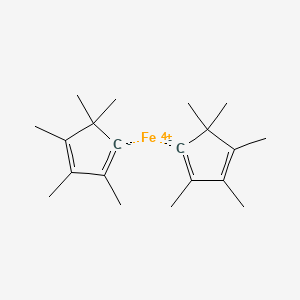
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound It is notable for its unique structure, which includes a central iron ion coordinated to a pentamethylcyclopentadienyl ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of iron pentacarbonyl with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Fe(CO)5+C5Me5H→Fe(C5Me5)2+5CO
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction may produce iron(II) species.
Applications De Recherche Scientifique
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to mediate electron transfer reactions makes it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves coordination chemistry and electron transfer processes. The central iron ion can undergo redox reactions, facilitating various catalytic processes. The pentamethylcyclopentadienyl ligand stabilizes the iron ion and influences its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar structure but different methyl group positions.
Iron(4+);1,2,3,4,5-tetramethylcyclopenta-1,3-diene: One less methyl group.
Iron(4+);1,2,3,4,5-hexamethylcyclopenta-1,3-diene: One additional methyl group.
Uniqueness
Iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific methyl group arrangement, which affects its electronic properties and reactivity. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C20H30Fe+2 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
iron(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4 |
Clé InChI |
SIKSUSFVVCAMME-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


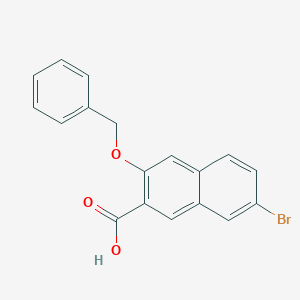
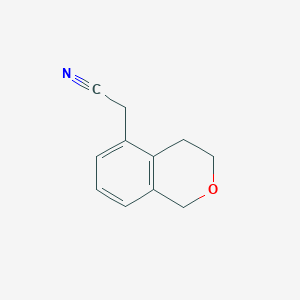
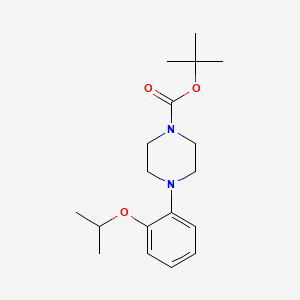
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)

![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)

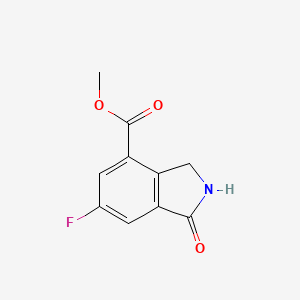
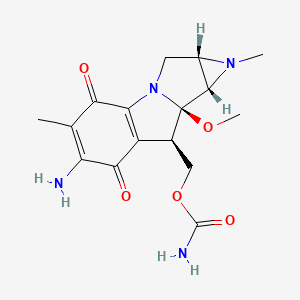
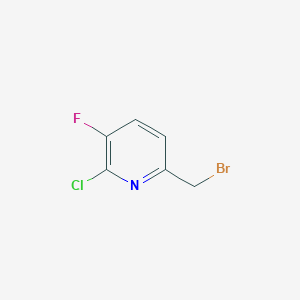
![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
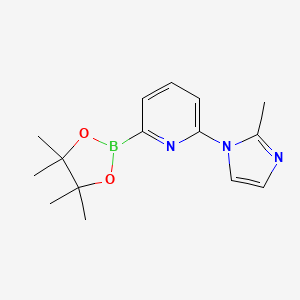
![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
